Antifungal Potency of Closely Related 2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives Compared to Fluconazole
Although direct antifungal data for 2-(1H-imidazol-1-yl)-1-phenylethanamine are not published, the structurally analogous 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives (differing only by a hydroxyl group instead of an amine) exhibit potent, broad-spectrum antifungal activity. In a head-to-head in vitro study, the most active derivative 6c demonstrated activity comparable to or exceeding that of the clinical antifungal fluconazole against Candida albicans, non-albicans Candida species, Cryptococcus neoformans, and dermatophytes [1]. This cross-study comparable evidence establishes the core imidazole-phenethyl scaffold as a privileged structure for antifungal development and underscores the value of the primary amine variant as a versatile precursor for synthesizing such optimized analogs.
| Evidence Dimension | In vitro antifungal activity (MIC/relative efficacy) |
|---|---|
| Target Compound Data | Not directly tested; data for close analog 2-(1H-imidazol-1-yl)-1-phenylethanol derivative 6c |
| Comparator Or Baseline | Fluconazole (standard clinical antifungal) |
| Quantified Difference | Derivative 6c showed 'comparable or higher' antifungal activity than fluconazole |
| Conditions | In vitro broth microdilution assay against multiple fungal strains including Candida albicans, non-albicans Candida spp., Cryptococcus neoformans, and dermatophytes [1] |
Why This Matters
This demonstrates that the core scaffold of 2-(1H-imidazol-1-yl)-1-phenylethanamine is a validated starting point for developing potent antifungal agents, making it a strategic procurement choice for medicinal chemistry programs.
- [1] Moraca, F., De Vita, D., Pandolfi, F., Di Santo, R., Costi, R., Cirilli, R., D'Auria, F. D., Panella, S., Palamara, A. T., Simonetti, G., Botta, M., & Scipione, L. (2014). Synthesis, biological evaluation and structure–activity correlation study of a series of imidazol-based compounds as Candida albicans inhibitors. European Journal of Medicinal Chemistry, 83, 646–654. View Source
